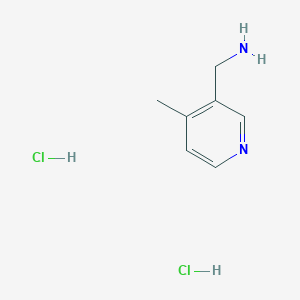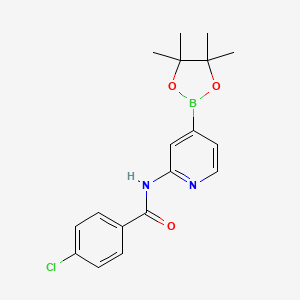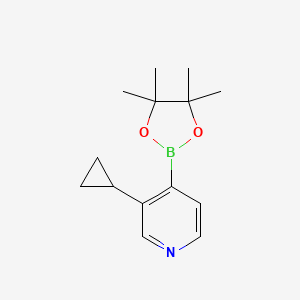
2-(Benzamido)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzamido)pyridine-4-boronic acid pinacol ester (2-BPA-4-BAPE) is a boronic acid pinacol ester that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including carbon-carbon bond formation, coupling reactions, and the formation of boronate esters. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2-(Benzamido)pyridine-4-boronic acid pinacol ester is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptidomimetics, as well as in the synthesis of boron-containing compounds. Additionally, it has been used in the synthesis of heterocyclic compounds and in the synthesis of compounds containing boronic acid moieties.
Mechanism of Action
The mechanism of action of 2-(Benzamido)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid moiety of the molecule acts as a Lewis acid, which facilitates the formation of boronate esters. Additionally, the benzamidopyridine portion of the molecule is believed to act as a nucleophile, which facilitates the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzamido)pyridine-4-boronic acid pinacol ester are not fully understood. However, it is believed that the boronate ester formed from the reaction of the boronic acid moiety of the molecule with a suitable nucleophile may have an effect on the activity of enzymes and other proteins. Additionally, the carbon-carbon bonds formed from the reaction of the benzamidopyridine portion of the molecule may also have an effect on the activity of enzymes and other proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Benzamido)pyridine-4-boronic acid pinacol ester in laboratory experiments include its versatility, its ability to form boronate esters, and its ability to form carbon-carbon bonds. Additionally, it is relatively inexpensive and easy to use. The main limitation of using 2-(Benzamido)pyridine-4-boronic acid pinacol ester in laboratory experiments is that it is not as reactive as other reagents, such as aryl halides.
Future Directions
There are a variety of potential future directions for the use of 2-(Benzamido)pyridine-4-boronic acid pinacol ester. These include its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2-(Benzamido)pyridine-4-boronic acid pinacol ester could be used in the synthesis of peptidomimetics, as well as in the synthesis of heterocyclic compounds and compounds containing boronic acid moieties. Finally, it could be used in the synthesis of boron-containing compounds, such as boron-dipyrromethene complexes.
Synthesis Methods
2-(Benzamido)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods, including the reaction of 2-benzamidopyridine and 4-boronic acid pinacol ester. This reaction is typically carried out in the presence of a suitable catalyst, such as a palladium or copper catalyst. The reaction is typically carried out in an aqueous medium, and the product can be isolated by precipitation or extraction.
properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-11-20-15(12-14)21-16(22)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRCALNIJJLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzamido)pyridine-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














